prostaglandin B1
Overview
Description
Prostaglandin B1 is a member of the class of prostaglandins B that is prosta-8(12),13-dien-1-oic acid carrying oxo and hydroxy substituents at positions 9 and 15 respectively (the 13E,15S-stereoisomer). It has a role as a human metabolite. It is a conjugate acid of a this compound(1-).
This compound is a natural product found in Homo sapiens, Euglena gracilis, and Larix sibirica with data available.
Scientific Research Applications
Prostaglandin Pharmacology and Clinical Application
Prostaglandins, including prostaglandin B1, have diverse pharmacological effects and are involved in regulating blood pressure, potentially offering therapeutic value in treating hypertension and peripheral vascular diseases. Their bronchodilator effect suggests utility in asthma treatment (Karim & Hillier, 2012).
Prostaglandins and Inflammation
Prostaglandins, derived from arachidonic acid, play significant roles in sustaining homeostatic functions and mediating pathogenic mechanisms, including inflammation. They are vital in both promoting and resolving inflammation (Ricciotti & FitzGerald, 2011).
Prostaglandins in Bone Metastasis and Cancer
Research indicates that prostaglandin E receptor subtype EP4 antagonists can restore bone loss induced by malignant melanoma cells, suggesting a role for prostaglandins in cancer-related bone metastasis (Takita et al., 2007).
Prostaglandins in Reproduction and Livestock Management
Prostaglandins significantly impact reproduction in female livestock, influencing ovulation, luteal function, pregnancy maintenance, and postpartum recovery. They are used therapeutically in various reproductive disorders in animals (Weems et al., 2006).
Prostaglandins and Eicosanoid Biology
Prostaglandins, including this compound, are part of the eicosanoid lipid mediators group, crucial in numerous homeostatic biological functions and inflammation. They act through specific G protein-coupled receptors (Funk, 2001).
Prostamide Research and Therapeutics
Prostamide research, related to prostaglandins, has led to treatments for glaucoma and eyelash hypotrichosis. Bimatoprost, a prostamide F2α, is used for these conditions and has potential applications in reducing fat deposition (Woodward et al., 2013).
Prostaglandins in Health and Disease
Prostaglandins regulate various physiological processes, including their paradoxical roles in bone metabolism. Their regulation is critical for organ-specific biological effects in health and disease (Miller, 2006).
Mechanism of Action
- These receptors are heptahelical, multi-pass membrane proteins that play a crucial role in various biological processes, including blood pressure regulation, inflammation, pain perception, and cell survival .
- PGB1 may also interact with cell membranes, impacting permeability or inhibiting proteolytic enzymes .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Prostaglandin B1 is involved in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is cyclooxygenase (COX), which catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of this compound. This compound also interacts with specific G-protein-coupled receptors (GPCRs) on the cell surface, leading to the activation of intracellular signaling pathways. These interactions are crucial for the mediation of its biological effects, such as inflammation and vasodilation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the cAMP signaling pathway through its interaction with GPCRs, leading to changes in gene expression and cellular responses. Additionally, this compound has been shown to affect the proliferation and migration of vascular smooth muscle cells, which is important in the context of vascular diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific GPCRs, which triggers a cascade of intracellular events. Upon binding to its receptor, this compound activates G-proteins, leading to the production of second messengers such as cAMP. This activation results in the phosphorylation of various target proteins, ultimately influencing gene expression and cellular responses. This compound can also modulate the activity of enzymes such as adenylate cyclase and phosphodiesterases, further affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can be degraded by enzymes such as prostaglandin dehydrogenase. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression. These temporal effects are important for understanding the duration and persistence of its biological actions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects such as vasodilation and anti-inflammatory actions. At higher doses, it may cause adverse effects, including hypotension and gastrointestinal disturbances. Studies in animal models have identified threshold doses for these effects, providing valuable information for the therapeutic use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the cyclooxygenase pathway. It is synthesized from arachidonic acid through the action of COX enzymes, followed by further modifications by specific synthases. This compound can also influence metabolic flux by modulating the activity of enzymes involved in lipid metabolism. These interactions are crucial for maintaining cellular homeostasis and responding to physiological stimuli .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues. The distribution of this compound is influenced by factors such as tissue-specific expression of transporters and the presence of binding proteins. These factors determine the localization and concentration of this compound in different cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. It is often found in the cytoplasm and associated with membrane-bound organelles such as the endoplasmic reticulum and Golgi apparatus. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is important for its role in cellular signaling and metabolic processes .
Properties
IUPAC Name |
7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopenten-1-yl]heptanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,17,21H,2-11,13,15H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHMPNRDOVPQIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1=C(C(=O)CC1)CCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864389 | |
Record name | 15-Hydroxy-9-oxoprosta-8(12),13-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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